
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and methylisothiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzoyl chloride and 3-methylisothiazole.
Condensation Reaction: The 3,4-difluorobenzoyl chloride is reacted with 3-methylisothiazole in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isothiazole ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the isothiazole ring.
Reduction: Reduced forms of the isothiazole ring.
Hydrolysis: 3,4-difluorobenzoic acid and 3-methylisothiazole.
Wissenschaftliche Forschungsanwendungen
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide is a chemical compound with diverse applications in scientific research, including medicinal chemistry, materials science, and biological studies. It is investigated as a potential pharmacophore in new drug development, particularly for its antimicrobial and antifungal properties. The compound is also explored for use in synthesizing advanced materials with specific electronic or optical properties, as well as in studies to understand its interaction with biological targets and its potential as a biochemical tool.
Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents may be used.
- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, particularly at the isothiazole ring. Reagents like potassium permanganate or chromium trioxide can be used for oxidation, while lithium aluminum hydride or sodium borohydride can be used for reduction.
- Hydrolysis The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
This compound is of interest in pharmacological research because of its potential biological activities. Research indicates that this compound exhibits inhibitory effects on specific kinases and enzymes involved in cancer progression.
Mechanisms
- c-Met Inhibition The compound has been shown to inhibit the c-Met receptor, which is implicated in cancer cell invasion and metastasis. In vitro studies demonstrated that it significantly reduced HGF-induced cell scattering and migration in epithelial cells.
- Tyrosinase Inhibition Analogous compounds have exhibited strong inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin-related disorders.
Efficacy Data
The biological activity of this compound can be quantified through various assays. The following table summarizes its IC50 values against different biological targets:
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
This compound | c-Met (EBC-1 Cells) | 45.0 ± 12.7 | |
This compound | hERG | 93.56 μM | |
Analog 3 | Tyrosinase | 0.08 µM |
Case Studies
- Case Study 1: c-Met Inhibition in Cancer Models In a study involving xenograft models, treatment with this compound resulted in a dose-dependent inhibition of tumor growth. After 21 days of administration, an inhibitory rate of approximately 75% was observed, highlighting its potential as an anti-cancer agent targeting the c-Met pathway.
- Case Study 2: Tyrosinase Activity Analogous compounds were tested for their ability to inhibit tyrosinase activity, which is crucial for melanin production. The most potent analog demonstrated an IC50 value significantly lower than that of the standard inhibitor kojic acid, indicating that modifications to the benzamide structure can enhance enzymatic inhibition.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been assessed in various animal models. It showed favorable absorption characteristics with a half-life of approximately 1.17 hours and an oral bioavailability of about 29.4%. Importantly, the compound did not exhibit significant hERG channel inhibition at therapeutic concentrations, suggesting a favorable safety profile for further development.
Similar Compounds
- 3,4-difluoro-N-(3-methylthiazol-5-yl)benzamide: Similar in structure, but with a thiazole ring instead of an isothiazole ring.
- 3,4-difluoro-N-(3-methylpyrazol-5-yl)benzamide: Similar in structure, but with a pyrazole ring instead of an isothiazole ring.
Wirkmechanismus
The mechanism of action of 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-difluoro-N-(3-methylthiazol-5-yl)benzamide: Similar structure but with a thiazole ring instead of an isothiazole ring.
3,4-difluoro-N-(3-methylpyrazol-5-yl)benzamide: Similar structure but with a pyrazole ring instead of an isothiazole ring.
Uniqueness
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide is unique due to the presence of both difluorobenzamide and methylisothiazole moieties, which confer specific chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development.
Biologische Aktivität
3,4-Difluoro-N-(3-methylisothiazol-5-yl)benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with fluorine atoms and a methylisothiazole moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with biological targets.
Research indicates that this compound exhibits inhibitory effects on specific kinases and enzymes involved in cancer progression. Its mechanism primarily involves:
- c-Met Inhibition : The compound has been shown to inhibit the c-Met receptor, which is implicated in cancer cell invasion and metastasis. In vitro studies demonstrated that it significantly reduced HGF-induced cell scattering and migration in epithelial cells .
- Tyrosinase Inhibition : Analogous compounds have exhibited strong inhibitory effects on mushroom tyrosinase, suggesting potential applications in skin-related disorders .
Efficacy Data
The biological activity of this compound can be quantified through various assays. Below is a summary table of its IC50 values against different biological targets:
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
This compound | c-Met (EBC-1 Cells) | 45.0 ± 12.7 | |
This compound | hERG | 93.56 μM | |
Analog 3 | Tyrosinase | 0.08 µM |
Case Study 1: c-Met Inhibition in Cancer Models
In a study involving xenograft models, treatment with this compound resulted in a dose-dependent inhibition of tumor growth. After 21 days of administration, an inhibitory rate of approximately 75% was observed, highlighting its potential as an anti-cancer agent targeting the c-Met pathway .
Case Study 2: Tyrosinase Activity
Analogous compounds were tested for their ability to inhibit tyrosinase activity, which is crucial for melanin production. The most potent analog demonstrated an IC50 value significantly lower than that of the standard inhibitor kojic acid, indicating that modifications to the benzamide structure can enhance enzymatic inhibition .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound has been assessed in various animal models. It showed favorable absorption characteristics with a half-life of approximately 1.17 hours and an oral bioavailability of about 29.4%. Importantly, the compound did not exhibit significant hERG channel inhibition at therapeutic concentrations, suggesting a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-4-10(17-15-6)14-11(16)7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMANTMNFZDNLQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.